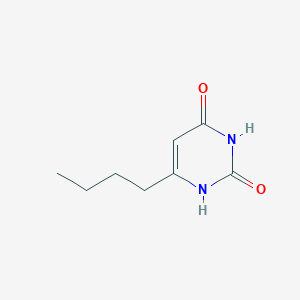

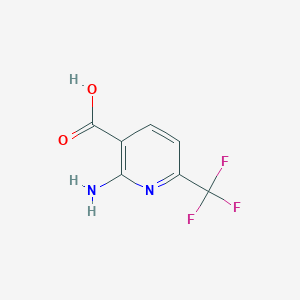

2-氨基-6-(三氟甲基)烟酸

描述

2-amino-6-(Trifluoromethyl)nicotinic acid, also known as TFMN, is a chemical compound consisting of a pyridine ring, an amino group, and a trifluoromethyl group . It is a light-yellow to yellow powder or crystals .

Synthesis Analysis

A practical synthesis of 2-amino-6-(Trifluoromethyl)nicotinic acid involves lithiation of 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quench to give the C-3 carboxylation product .Molecular Structure Analysis

The molecular formula of 2-amino-6-(Trifluoromethyl)nicotinic acid is C7H5F3N2O2 . The InChI code is 1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) .Physical And Chemical Properties Analysis

2-amino-6-(Trifluoromethyl)nicotinic acid is a light-yellow to yellow powder or crystals . It has a molecular weight of 206.12 . The compound should be stored in a refrigerator .科学研究应用

HIV-1 Reverse Transcriptase Inhibition

2-amino-6-(Trifluoromethyl)nicotinic acid: derivatives have been studied as potential inhibitors of HIV-1 reverse transcriptase (RT), particularly targeting the RT-associated ribonuclease H (RNase H) function . These compounds have shown promise in inhibiting viral replication in cell-based assays, with some derivatives exhibiting low micromolar range inhibition and selectivity indices up to 10 .

Allosteric Dual-Site Inhibition

Certain derivatives of 2-amino-6-(Trifluoromethyl)nicotinic acid have been identified as allosteric dual-site compounds. They inhibit both the polymerase and RNase H functions of HIV-1 RT, which could lead to the development of new multi-target antiretroviral therapies .

Biological Material Research

As a biochemical reagent, 2-amino-6-(Trifluoromethyl)nicotinic acid is used as a biological material or organic compound for life science-related research . It serves as a foundational chemical in various biological studies.

Chemical Synthesis

This compound is utilized in chemical synthesis, where its trifluoromethyl group and nicotinic acid moiety can be leveraged to create complex molecules with potential pharmacological activities .

Material Science

In material science, 2-amino-6-(Trifluoromethyl)nicotinic acid can be used to synthesize novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics due to the presence of the trifluoromethyl group .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reference material in the quantification and identification of various chemical entities .

安全和危害

The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .

作用机制

Target of Action

The primary target of 2-amino-6-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function . This function is a promising drug target due to the persistence of the AIDS epidemic and the life-long treatment required .

Mode of Action

2-amino-6-(trifluoromethyl)nicotinic acid interacts with its targets in a unique way. It acts as an allosteric dual-site compound, inhibiting both HIV-1 RT functions . It blocks the polymerase function even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways associated with HIV-1 RT functions. By inhibiting both the polymerase function and the RNase H function, it disrupts the viral replication process .

Result of Action

The result of the action of 2-amino-6-(trifluoromethyl)nicotinic acid is the inhibition of HIV-1 RT-associated RNase H function and viral replication in cell-based assays . Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several showed promising results, inhibiting viral replication with a selectivity index up to 10 .

属性

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAHVTPLUOJADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470607 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890302-02-0 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

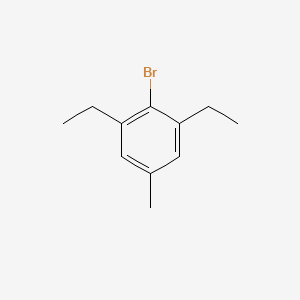

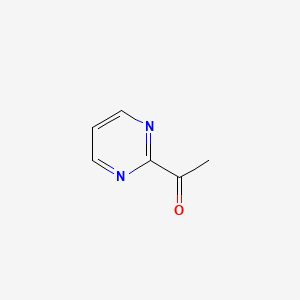

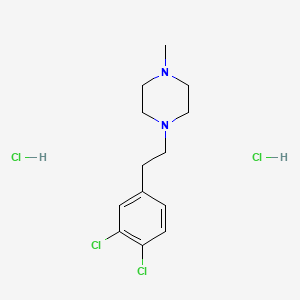

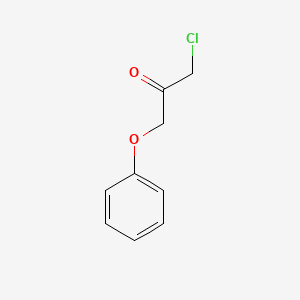

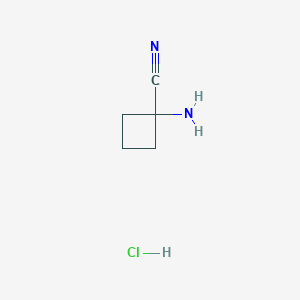

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-amino-6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and exert their inhibitory effects?

A1: These compounds act as dual inhibitors, targeting both the polymerase and ribonuclease H (RNase H) functions of HIV-1 reverse transcriptase (RT). [] Specifically, they function as allosteric inhibitors of RNase H, meaning they bind to a site on the enzyme distinct from the active site, inducing conformational changes that impair RNase H activity. This inhibition prevents the enzyme from degrading the RNA template during reverse transcription, effectively blocking viral replication. [] Compound 21, highlighted in the research, exhibits this dual inhibition and shows promising activity against HIV-1 replication in cell-based assays. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)